1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluoroethyl group, a methyl group, and a phenylethyl group attached to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole-3-amine with 2-fluoroethyl bromide in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The phenylethyl group may interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring, leading to different chemical and biological properties.
1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and makes it suitable for various research and industrial applications.
Biological Activity
Overview
1-(2-Fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a fluoroethyl group, a methyl group, and a phenylethyl group attached to the pyrazole ring, which may influence its pharmacological properties.
Property | Value |
---|---|
CAS Number | 1855946-73-4 |
Molecular Formula | C14H18FN3 |
Molecular Weight | 247.31 g/mol |
IUPAC Name | 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine |
Canonical SMILES | CC1=C(C=NN1CCF)NCCC2=CC=CC=C2 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Cyclization of hydrazine with a 1,3-diketone.
- Introduction of the Fluoroethyl Group : Nucleophilic substitution using 2-fluoroethyl bromide with sodium hydride as the base.
- Attachment of the Phenylethyl Group : Achieved through reductive amination or coupling reactions.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The specific compound has been investigated for its potential to inhibit bacterial growth and may serve as a lead compound in developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have suggested that compounds containing the pyrazole moiety can modulate inflammatory pathways. The presence of the fluoroethyl and phenylethyl substituents could enhance its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Anticancer Potential
The compound's mechanism of action may involve interactions with specific molecular targets related to cancer pathways. Preliminary studies indicate that it could inhibit tumor cell proliferation, although further investigation is required to elucidate its efficacy and safety in clinical settings .
The biological activity of this compound is thought to be mediated through:
- Receptor Binding : The phenylethyl group may enhance binding affinity to specific receptors involved in inflammation and cancer.
- Enzyme Modulation : The compound could act as an inhibitor or modulator of key enzymes in metabolic pathways, influencing cellular responses.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Activity : A study demonstrated that related pyrazole compounds showed effective inhibition against various bacterial strains, suggesting potential applications in antibiotic development .
- Anti-inflammatory Research : In vitro assays indicated that similar compounds reduced pro-inflammatory cytokine production, supporting their use in inflammatory disease models.
- Cancer Research : Investigations into the anticancer properties revealed that certain pyrazole derivatives exhibited cytotoxic effects on cancer cell lines, warranting further research into their mechanisms and therapeutic potential .
Properties
Molecular Formula |
C14H18FN3 |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3/c1-12-11-18(10-8-15)17-14(12)16-9-7-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,16,17) |
InChI Key |
UBJKVGMWMIWTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCCC2=CC=CC=C2)CCF |
Origin of Product |
United States |
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